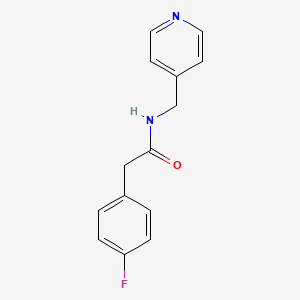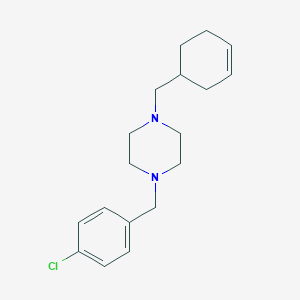
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP-4 inhibitor and is widely used in the treatment of diabetes mellitus.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the treatment of diabetes mellitus. This compound acts as a DPP-4 inhibitor, which helps in reducing blood glucose levels by inhibiting the degradation of incretin hormones. Apart from this, N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting the degradation of incretin hormones, N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide helps in increasing insulin secretion and decreasing glucagon secretion, thereby reducing blood glucose levels.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several biochemical and physiological effects. The most significant effect is the reduction of blood glucose levels in patients with diabetes mellitus. Apart from this, N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory, anticancer, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity towards DPP-4 enzyme. This specificity makes it an ideal compound for studying the effects of DPP-4 inhibition on various physiological processes. However, one of the limitations of using N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity. Therefore, it is essential to use appropriate safety measures while handling this compound in lab experiments.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the most significant directions is the development of more potent and selective DPP-4 inhibitors with fewer side effects. Apart from this, the potential anti-inflammatory, anticancer, and antiviral properties of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide need to be further explored. Additionally, the effects of long-term use of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on various physiological processes need to be studied in detail.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-4-8-18(9-5-13)22-12-16(11-19(22)23)20(24)21-17-7-6-14(2)15(3)10-17/h4-10,16H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOLBSHPQPLBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4886018.png)
![7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4886022.png)
![methyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4886039.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4886040.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,4-difluorophenyl)acetamide]](/img/structure/B4886060.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4886068.png)
![2-{[(2-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4886070.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4886075.png)
![N-(4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B4886092.png)


![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)